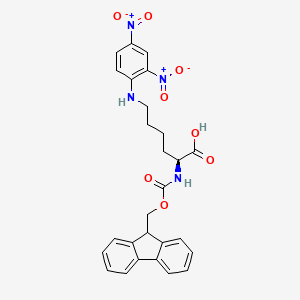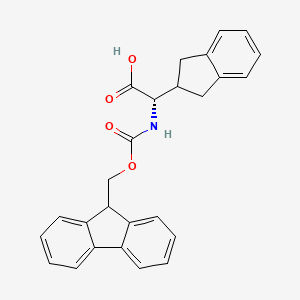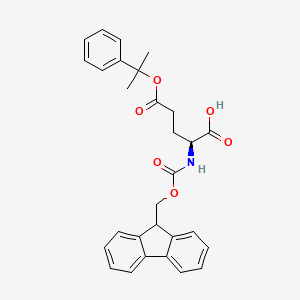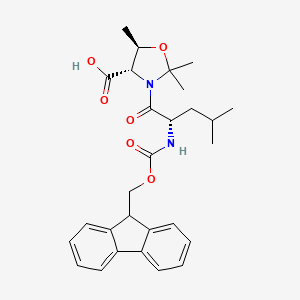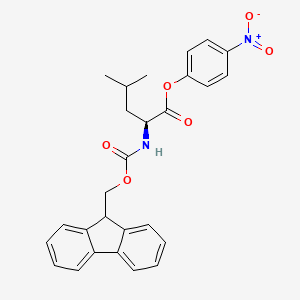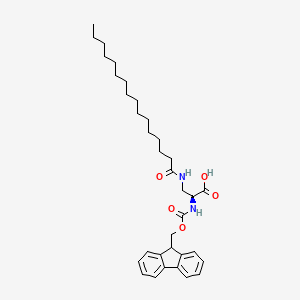
Fmoc-D-Lys(Dnp)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Lys(Dnp)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a derivative of lysine, an amino acid that is essential for protein synthesis and plays a crucial role in many biological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-D-Lys(Dnp)-OH involves the protection of the lysine amino group with Fmoc, followed by the coupling of the Dnp group to the epsilon amino group of lysine. The Fmoc group is then removed to yield the final product.
Starting Materials
Fmoc-Lys-OH, Dnp-Cl, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), Dichloromethane (DCM), Triisopropylsilane (TIPS), Trifluoroacetic acid (TFA), Diethyl ether, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Water (H2O)
Reaction
Step 1: Dissolve Fmoc-Lys-OH in DMF and add DIPEA. Stir the mixture for 10 minutes., Step 2: Add Fmoc-Cl to the mixture and stir for 2 hours at room temperature., Step 3: Add Dnp-Cl to the mixture and stir for 12 hours at room temperature., Step 4: Quench the reaction by adding NaHCO3 and NaCl to the mixture. Extract the product with DCM and wash with water., Step 5: Dry the organic layer with Na2SO4 and evaporate the solvent., Step 6: Dissolve the crude product in TFA and TIPS. Stir the mixture for 2 hours at room temperature., Step 7: Evaporate the solvent and precipitate the product with diethyl ether., Step 8: Wash the product with diethyl ether and dry under vacuum to obtain Fmoc-D-Lys(Dnp)-OH.
作用机制
The mechanism of action of Fmoc-D-Lys(Dnp)-OH is not fully understood, but it is believed to act as a ligand for specific receptors or enzymes. It can also act as a substrate for enzymes, leading to the formation of specific products.
生化和生理效应
Fmoc-D-Lys(Dnp)-OH has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to bind to specific receptors, leading to the activation or inhibition of certain cellular pathways.
实验室实验的优点和局限性
One of the main advantages of Fmoc-D-Lys(Dnp)-OH is its versatility in the laboratory. It can be used as a building block for the synthesis of various peptides and peptidomimetics, which have shown promising results in drug discovery and development. However, one of the limitations of Fmoc-D-Lys(Dnp)-OH is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of Fmoc-D-Lys(Dnp)-OH. One area of interest is the development of new synthetic methods for the production of Fmoc-D-Lys(Dnp)-OH, which may reduce the cost of the compound. Another area of interest is the study of the interaction between Fmoc-D-Lys(Dnp)-OH and specific receptors or enzymes, which may lead to the development of new drugs or therapies. Additionally, the use of Fmoc-D-Lys(Dnp)-OH as a probe for the study of protein-protein interactions may lead to the discovery of new cellular pathways and mechanisms.
Conclusion:
In conclusion, Fmoc-D-Lys(Dnp)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new drugs or therapies and the discovery of new cellular pathways and mechanisms.
科学研究应用
Fmoc-D-Lys(Dnp)-OH has been extensively studied for its potential applications in various areas of scientific research. It has been used as a building block for the synthesis of peptides and peptidomimetics, which have shown promising results in drug discovery and development. It has also been used in the study of protein-protein interactions, where it can be used as a probe to detect specific interactions between proteins.
属性
IUPAC Name |
(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGITEQCSCXMRC-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Dnp)-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



